Ethyl 3-amino-5-(pyridin-4-yl)benzoate
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Overview
Description
Ethyl 3-amino-5-(pyridin-4-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, and a pyridinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-(pyridin-4-yl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-5-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products:
Oxidation: Formation of 3-nitro-5-(pyridin-4-yl)benzoic acid.
Reduction: Regeneration of the amino group to form this compound.
Substitution: Formation of 3-amino-5-(pyridin-4-yl)benzoic acid.
Scientific Research Applications
Ethyl 3-amino-5-(pyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(pyridin-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-amino-3-(pyridin-2-yl)benzoate: Similar structure but with the pyridinyl group attached at a different position.
Ethyl 3-amino-4-(pyridin-3-yl)benzoate: Similar structure but with the pyridinyl group attached at a different position.
Ethyl 3-amino-5-(pyridin-2-yl)benzoate: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness: Ethyl 3-amino-5-(pyridin-4-yl)benzoate is unique due to the specific positioning of the amino and pyridinyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-amino-5-pyridin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-7-11(8-13(15)9-12)10-3-5-16-6-4-10/h3-9H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKCTJGYYYSXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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